2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-7-12(2)16(13(3)8-11)20-15(23)10-25-18-22-21-17(24-18)14-5-4-6-19-9-14/h4-9H,10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLMJTSPMBOTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a derivative of oxadiazole known for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular structure of the compound includes a pyridine ring and an oxadiazole moiety linked via a sulfur atom to an acetamide group. Its chemical formula is with a molecular weight of approximately 314.39 g/mol. The compound's structural features contribute to its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxadiazole derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of this compound has been investigated in several studies.
Anticancer Activity
In vitro studies have shown that oxadiazole derivatives can inhibit the growth of cancer cell lines. For instance:
- Inhibition of Tumor Cell Lines : A study demonstrated that certain oxadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 5 to 15 µM .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis through various pathways, including mitochondrial dysfunction and DNA damage .
Enzyme Inhibition
Oxadiazole derivatives have also been evaluated for their ability to inhibit key enzymes involved in disease processes:
- Acetylcholinesterase Inhibition : Some derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. For example, certain oxadiazole compounds demonstrated IC50 values as low as 5.07 µM against butyrylcholinesterase (BuChE), indicating potential as therapeutic agents .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Study on Anticancer Properties : A series of oxadiazole derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The most effective compound showed an IC50 value of 3.29 µg/mL against HCT116 cells .
- Neuroprotective Effects : Research has indicated that some pyridine-containing oxadiazoles could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Data Summary Table
The following table summarizes key findings regarding the biological activity of this compound:
Scientific Research Applications
Molecular Formula
- C : 17
- H : 18
- N : 4
- O : 1
- S : 1
Key Properties
- Molecular Weight : Approximately 298.41 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Antibacterial Activity
Recent studies have demonstrated that derivatives of the oxadiazole class exhibit significant antibacterial properties. For instance, compounds structurally related to 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide have shown efficacy against various bacterial strains.
Case Study: Antibacterial Screening
A study evaluated the antibacterial activity of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antibacterial agents .
Antioxidant Activity
The compound's antioxidant properties are attributed to the presence of the oxadiazole ring system. Research has shown that oxadiazoles can scavenge free radicals effectively.
Case Study: Antioxidant Evaluation
In vitro assays demonstrated that compounds similar to This compound exhibited strong antioxidant activity by reducing oxidative stress markers in cell cultures . This suggests a potential application in preventing oxidative damage in biological systems.
Anticancer Activity
Emerging evidence suggests that oxadiazole derivatives can act as potent anticancer agents. The mechanisms often involve the inhibition of carbonic anhydrases (CAs), which are implicated in tumor progression.
Case Study: Inhibition of Carbonic Anhydrases
In a recent study focusing on oxadiazole-based compounds, several were identified as selective inhibitors of human carbonic anhydrases (hCAs). Notably, compounds showed IC50 values in the low nanomolar range against hCA IX and hCA II, indicating their potential for therapeutic use in cancer treatment .
Summary of Biological Activities
Synthesis and Mechanisms of Action
The synthesis of This compound involves several key steps including the formation of the oxadiazole ring followed by substitution reactions to introduce the sulfanyl and acetamide groups. Understanding these synthetic pathways is crucial for optimizing yields and enhancing biological activity.
Mechanisms Under Investigation
Current research is focused on elucidating the precise mechanisms by which this compound exerts its biological effects. Preliminary studies suggest interactions with specific proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several classes of acetamide derivatives:
Table 1: Key Structural Comparisons
Key Observations :
- The 2,4,6-trimethylphenyl group in the target compound is analogous to TMPA derivatives, which exhibit steric hindrance and electronic effects influencing crystallinity and solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s calculated molecular weight (384.45 g/mol) is intermediate between indole-containing analogs (e.g., 378.44 g/mol for compound 8e) and bulkier diphenylmethyl derivatives (454.48 g/mol) .
- Melting points correlate with substituent bulkiness; TMPA derivatives melt at 134–178°C due to crystalline packing , while indole analogs (e.g., 8e) melt lower (155°C) due to reduced symmetry .
Comparison with Other Routes :
Q & A
Q. Optimization Strategies :
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in thioether formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
Basic: What analytical techniques are employed to confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Pyridinyl protons appear as doublets at δ 8.5–9.0 ppm; oxadiazole-linked methylene (SCH₂) resonates at δ 4.0–4.5 ppm .
- ¹³C NMR : The oxadiazole C=O signal appears at ~165 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to confirm purity (>98%) and monitor byproducts .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (calculated: 396.44 g/mol) .
Advanced: How do variations in the substituents of the acetamide and oxadiazole rings affect the compound's biological activity?
Answer:
Structure-Activity Relationship (SAR) Insights :
Example : Replacing pyridin-3-yl with furan-2-yl reduces antimicrobial efficacy by 40%, highlighting the role of aromatic nitrogen in target binding .
Advanced: What computational or crystallographic methods are suitable for elucidating the three-dimensional structure and intermolecular interactions of this compound?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) :
- Unit Cell Parameters : Monoclinic system (e.g., P21/c space group) with cell dimensions similar to related acetamides (a ≈ 18.2 Å, b ≈ 8.1 Å) .
- Hydrogen Bonding : The oxadiazole sulfur forms S···H-N bonds with adjacent molecules (distance ~3.2 Å), stabilizing crystal packing .
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict electrostatic potential surfaces and reactive sites .
Advanced: How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
Answer:
Common Sources of Contradiction :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.
- Purity Issues : Byproducts (e.g., unreacted thiol intermediates) may inhibit/activate off-target pathways .
Q. Resolution Strategies :
Standardized Protocols : Replicate assays using WHO-recommended cell lines and IC50 determination methods .
Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial zone of inhibition) to identify trends obscured by outliers .
Structural Confirmation : Cross-validate active batches with SCXRD to rule out polymorphic interference .
Advanced: What strategies are recommended for designing derivatives of this compound to enhance selectivity against specific biological targets?
Answer:
Derivatization Approaches :
- Bioisosteric Replacement : Substitute the oxadiazole sulfur with selenium to modulate redox activity and target thioredoxin reductase .
- Fragment-Based Design : Introduce a carboxylate group at the trimethylphenyl moiety to enhance solubility and binding to polar enzyme pockets (e.g., COX-2) .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the acetamide core with E3 ligase ligands (e.g., thalidomide analogs) to degrade disease-related proteins .
Example : A derivative with a 4-fluorophenyl group showed 3× higher selectivity for EGFR-TK compared to wild-type, attributed to improved hydrophobic fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
